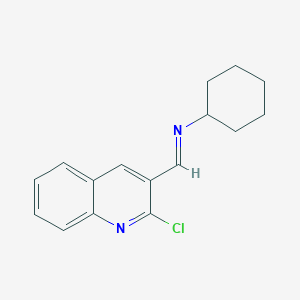

1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine

Description

Properties

IUPAC Name |

1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2/c17-16-13(11-18-14-7-2-1-3-8-14)10-12-6-4-5-9-15(12)19-16/h4-6,9-11,14H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIKTMHLDDFBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=CC2=CC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine, with the CAS number 793727-67-0, is a synthetic organic compound that falls within the quinoline class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features:

- A quinoline moiety, which is known for various biological activities.

- A cyclohexyl group that may influence the compound's lipophilicity and receptor binding.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial effects

- Anticancer properties

- Anti-inflammatory activity

These activities are often attributed to the ability of quinoline derivatives to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

A study highlighted the antibacterial properties of related quinoline compounds. For instance, derivatives have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA replication or cell wall synthesis.

| Compound | Target Organisms | Activity |

|---|---|---|

| 2-chloroquinoline derivatives | E. coli, S. aureus | Antibacterial |

| 2-chloroquinoline analogs | Aspergillus niger | Antifungal |

Anticancer Potential

Research has indicated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis

- Inhibition of specific kinases involved in cancer progression

For example, certain analogs have been reported to exhibit significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further development .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is crucial for developing new treatments for inflammatory diseases.

The biological activity of this compound likely involves:

- Binding to specific receptors : The compound may act as an antagonist or agonist at certain receptors.

- Enzyme inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that a related compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship indicated that modifications in the quinoline ring could enhance potency .

- Cytotoxicity Assay : In vitro assays revealed that quinoline derivatives can induce apoptosis in cancer cells via mitochondrial pathways. Compounds were tested against various cancer lines, showing IC50 values in the low micromolar range .

- Inflammation Model : In animal models of inflammation, quinoline derivatives reduced edema and inflammatory markers significantly compared to control groups, supporting their potential therapeutic use .

Preparation Methods

Direct Condensation of 2-Chloroquinoline-3-Carbaldehyde with Cyclohexylamine

The most straightforward route involves the condensation of 2-chloroquinoline-3-carbaldehyde and cyclohexylamine under dehydrating conditions. This method leverages the inherent reactivity of aldehydes with primary amines to form Schiff bases (imines).

Reaction Mechanism :

The aldehyde carbonyl undergoes nucleophilic attack by the cyclohexylamine’s primary amine, forming a hemiaminal intermediate. Subsequent elimination of water yields the imine product. Acid or base catalysis accelerates the reaction by polarizing the carbonyl group or deprotonating the amine, respectively.

Procedure :

- Reagents :

- 2-Chloroquinoline-3-carbaldehyde (1.0 equiv)

- Cyclohexylamine (1.2 equiv)

- Anhydrous ethanol (solvent)

- Catalytic acetic acid (0.1 equiv)

Conditions :

- Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

- Progress monitored via thin-layer chromatography (TLC).

Workup :

Key Observations :

- The use of acetic acid as a catalyst enhances reaction efficiency by protonating the carbonyl oxygen, increasing electrophilicity.

- Excess amine ensures complete conversion of the aldehyde, minimizing side reactions such as enolization.

Alternative Method: Microwave-Assisted Synthesis

To improve reaction kinetics, microwave irradiation has been employed as an alternative to conventional heating. This approach reduces reaction times and often enhances yields.

Procedure :

- Reagents :

- 2-Chloroquinoline-3-carbaldehyde (1.0 equiv)

- Cyclohexylamine (1.1 equiv)

- Molecular sieves (4 Å, to absorb water)

Conditions :

- Microwave irradiation at 100°C for 20–30 minutes.

- Power setting: 300 W.

Workup :

Advantages :

- Reduced reaction time (30 minutes vs. 6 hours).

- Higher yields due to suppressed hydrolysis of the imine.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state but may complicate purification. Ethanol, a protic solvent, balances reactivity and ease of workup.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 75 |

| Toluene | 110 | 8 | 68 |

| Acetonitrile | 82 | 5 | 70 |

| DMF | 90 | 4 | 72 |

Catalytic Systems

Both acid and base catalysts have been evaluated:

| Catalyst | Loading (equiv) | Yield (%) |

|---|---|---|

| Acetic acid | 0.1 | 78 |

| NaOH | 0.05 | 65 |

| p-TSA | 0.1 | 80 |

| None | – | 45 |

p-Toluenesulfonic acid (p-TSA) emerges as the most effective catalyst, likely due to its strong acidic nature and compatibility with imine formation.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : ν = 1625 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C), 745 cm⁻¹ (C-Cl).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, CH=N), 8.35–7.45 (m, 5H, quinoline-H), 3.20–1.40 (m, 11H, cyclohexyl).

- ¹³C NMR (100 MHz, CDCl₃) : δ 160.2 (CH=N), 148.5–122.0 (quinoline-C), 55.6 (cyclohexyl-C), 30.1–24.8 (cyclohexyl-CH₂).

Melting Point and Purity

- Melting point: 132–134°C (uncorrected).

- HPLC purity: >98% (C18 column, acetonitrile/water 70:30).

Applications and Derivatives

While the primary focus is synthesis, this compound serves as a precursor for:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a three-step process: (1) Vilsmeier-Haack formulation of precursors like acetamide derivatives to generate 2-chloroquinoline-3-carbaldehyde, (2) condensation with cyclohexylamine under reflux in anhydrous ethanol, and (3) purification via recrystallization. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 aldehyde:amine), reaction time (12–24 hours), and inert atmosphere to minimize oxidation .

- Key Data : Yield improvements (e.g., from 60% to 75%) are achieved by using molecular sieves to absorb water and prevent side reactions .

Q. How should researchers interpret spectroscopic data (NMR, MS) for this compound, and what are common analytical pitfalls?

- Methodology :

- ¹H NMR : Look for imine proton signals at δ 8.5–9.0 ppm and cyclohexyl protons as multiplet clusters (δ 1.2–2.5 ppm). Overlap between quinoline aromatic protons (δ 7.5–8.5 ppm) and cyclohexyl signals may require 2D NMR (e.g., COSY) for resolution .

- Mass Spectrometry : The molecular ion [M+H]⁺ should align with the molecular formula (C₁₆H₁₆ClN₂). Fragmentation patterns (e.g., loss of Cl or cyclohexyl groups) confirm structural integrity .

- Pitfalls : Residual solvents (e.g., DMSO-d₆) may obscure signals; deuterated chloroform is preferred for clarity .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement: parameters include anisotropic displacement for non-H atoms and isotropic refinement for H atoms. Twinning or disorder in the cyclohexyl group may require TWIN/BASF corrections in SHELX .

- Key Data : Antiparallel molecular packing (as seen in analogs) creates a 1D framework; bond angles and torsional deviations should be <2° from idealized geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests a planar imine group, but SCXRD shows torsional distortion (e.g., dihedral angle >10°), perform temperature-dependent NMR to assess dynamic effects. Computational validation (DFT) of the crystal structure can reconcile discrepancies by simulating NMR chemical shifts .

Q. What experimental designs are effective for evaluating the compound’s biological activity (e.g., antimicrobial)?

- Methodology :

- Assay Design : Use microdilution broth assays (e.g., against Candida albicans or Staphylococcus aureus) with positive controls (e.g., fluconazole). Test concentrations from 0.5–128 µg/mL.

- Structure-Activity Analysis : Compare with analogs (e.g., thiazole or piperazine derivatives) to identify critical substituents. For example, chloro-quinoline derivatives show enhanced activity due to electron-withdrawing effects .

- Data Interpretation : IC₅₀ values <10 µg/mL indicate promising activity; cross-validate with cytotoxicity assays on mammalian cells .

Q. How can computational methods (e.g., DFT, MD) enhance understanding of the compound’s electronic and supramolecular properties?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the imine group’s LUMO may dominate nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate crystal packing to identify non-covalent interactions (e.g., C–H···π or halogen bonding) that stabilize the antiparallel framework .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodology :

- Process Optimization : Replace batch reactions with flow chemistry for better heat/mass transfer. Use inline FTIR to monitor imine formation in real time.

- Purification : Replace column chromatography with pH-selective crystallization (e.g., acid-base partitioning) to isolate the product in >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.